methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate typically involves the nucleophilic aromatic substitution (S_NAr) reaction. For instance, 2,4,5-trichloropyrimidine can be reacted with an appropriate nucleophile in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like isopropanol at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Used in the preparation of complex organic molecules through various coupling reactions.
Biological Studies: Its derivatives can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate involves its interaction with biological targets through its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This makes it a valuable tool in drug discovery and enzyme inhibition studies .
Comparison with Similar Compounds
2,4,5-Trichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with potential antiviral activity.
Uniqueness: Methyl 5-[(fluorosulfonyl)oxy]pyrimidine-2-carboxylate is unique due to its fluorosulfonyl group, which imparts distinct reactivity and potential biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways.
Properties
CAS No. |
2408966-01-6 |
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Molecular Formula |
C6H5FN2O5S |
Molecular Weight |
236.2 |
Purity |
92 |
Origin of Product |
United States |
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